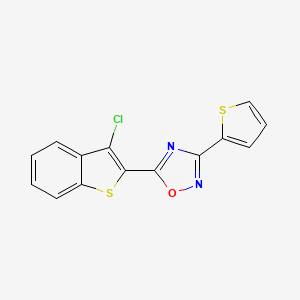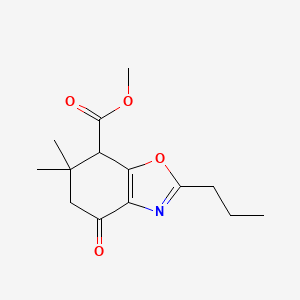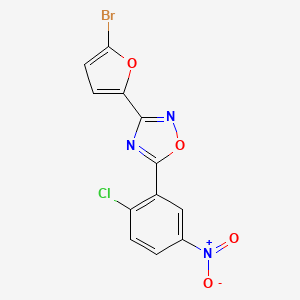
3-(5-bromo-2-furyl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole
Descripción general
Descripción
3-(5-bromo-2-furyl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole, also known as BNF, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a simple and efficient method and has shown promising results in scientific research. In
Mecanismo De Acción
The mechanism of action of 3-(5-bromo-2-furyl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of the compound with NO, resulting in the formation of a fluorescent product. The reaction occurs due to the unique chemical structure of 3-(5-bromo-2-furyl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole that contains a nitro group and a furan ring. The nitro group undergoes reduction in the presence of NO, resulting in the formation of a fluorescent product. The mechanism of action of 3-(5-bromo-2-furyl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied and confirmed using various analytical techniques such as NMR and mass spectrometry.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(5-bromo-2-furyl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole have been extensively studied in various biological systems. The compound has been shown to selectively detect NO in biological systems, which has potential applications in the diagnosis and treatment of various diseases. 3-(5-bromo-2-furyl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole has also been shown to have antioxidant properties that can protect cells from oxidative stress. Additionally, 3-(5-bromo-2-furyl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole has been shown to have anti-inflammatory properties that can reduce inflammation in various biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(5-bromo-2-furyl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole in lab experiments include its simple and efficient synthesis method, high purity, and unique chemical structure that allows for selective detection of NO in biological systems. However, the limitations of using 3-(5-bromo-2-furyl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of 3-(5-bromo-2-furyl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole in scientific research. One potential direction is the development of more efficient and selective NO detection assays using 3-(5-bromo-2-furyl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole. Another potential direction is the modification of the chemical structure of 3-(5-bromo-2-furyl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole to improve its solubility and reduce its potential toxicity. Additionally, 3-(5-bromo-2-furyl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole can be used as a potential therapeutic agent for the treatment of various diseases due to its antioxidant and anti-inflammatory properties. Finally, 3-(5-bromo-2-furyl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole can be used as a potential fluorescent probe for the detection of other reactive oxygen and nitrogen species in biological systems.
Aplicaciones Científicas De Investigación
3-(5-bromo-2-furyl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole has shown promising results in various scientific research applications. The compound has been extensively studied for its potential use as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. 3-(5-bromo-2-furyl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole can selectively detect NO due to its unique chemical structure that undergoes a specific reaction with NO, resulting in a fluorescent product. This property of 3-(5-bromo-2-furyl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole has been utilized in the development of various NO detection assays that have potential applications in the diagnosis and treatment of various diseases.
Propiedades
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrClN3O4/c13-10-4-3-9(20-10)11-15-12(21-16-11)6-1-2-7(14)8(5-6)17(18)19/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQJXDMCEXETRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=NO2)C3=CC=C(O3)Br)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromofuran-2-yl)-5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]indoline](/img/structure/B4304741.png)
![4-(4-hydroxyphenyl)-1-methyl-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4304752.png)
![6-butyl-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4304759.png)

![5-(3-chloro-1-benzothien-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304768.png)
![5-(3-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304772.png)
![5-(3,4-dichlorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304780.png)
![3-[4-(1H-pyrrol-1-yl)phenyl]-5-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4304788.png)
![methyl 4-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}benzoate](/img/structure/B4304790.png)
![5-[(4-methoxyphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304802.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4304810.png)

amino]-N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide](/img/structure/B4304815.png)
